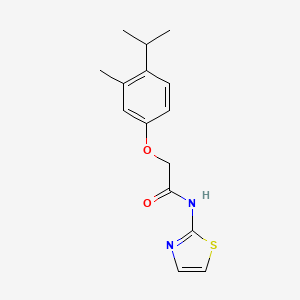

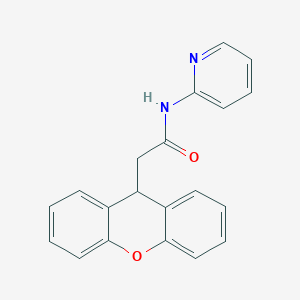

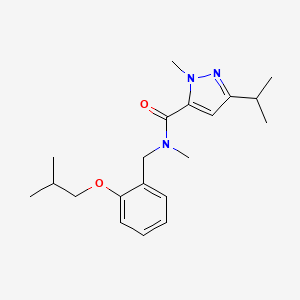

N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 316.121177757 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

One study explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies on steel in acidic and mineral oil mediums, indicating potential applications in protecting metals from corrosion (Yıldırım & Çetin, 2008).

Metal Extraction and Recovery

Another research focused on the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the extraction of Pd(II) ions from HCl solutions. These ligands showed increased efficiency in Pd(II) extraction and potential for the recovery and preconcentration of Pd(II) from secondary resources, demonstrating their application in metal recovery processes (Turanov et al., 2017).

Synthesis and Evaluation of Derivatives

Research on the gastric antisecretory activity of 9H-xanthen-9-amines revealed a variety of nitrogen substituents at C-9 could inhibit gastric acid secretion. Although this study is closer to pharmacological applications, it showcases the versatility of xanthen-9-yl derivatives in synthesizing compounds with specific biological activities (Bender et al., 1983).

Material Science Applications

The development and characterization of materials, such as polymeric resins impregnated with specific acetamides for adsorption purposes, illustrate another facet of scientific research applications. These materials can be tailored for specific adsorption capacities and efficiencies, highlighting the compound's utility in material science and engineering (Pailloux et al., 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also focused on the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, evaluating their potential as photosensitizers in dye-sensitized solar cells. These compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their use in photovoltaic applications. Additionally, molecular docking studies indicated potential for ligand-protein interactions, further broadening the scope of research applications (Mary et al., 2020).

Orientations Futures

The future directions for the study of “N-2-pyridinyl-2-(9H-xanthen-9-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of environmentally friendly synthesis methods is also a promising direction .

Propriétés

IUPAC Name |

N-pyridin-2-yl-2-(9H-xanthen-9-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(22-19-11-5-6-12-21-19)13-16-14-7-1-3-9-17(14)24-18-10-4-2-8-15(16)18/h1-12,16H,13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJLBJNMRGXRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286796 |

Source

|

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312522-39-7 |

Source

|

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312522-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridinyl-9H-xanthene-9-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

![N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)